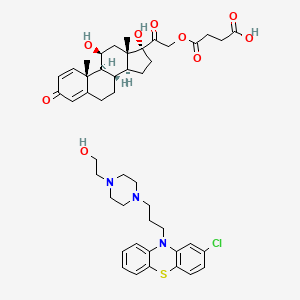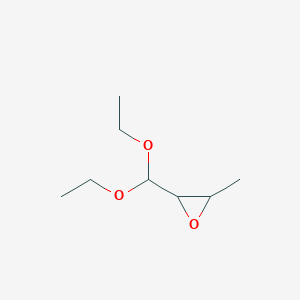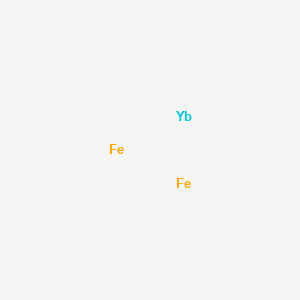![molecular formula C27H36N4O2 B14728093 1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea CAS No. 5899-57-0](/img/structure/B14728093.png)
1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrrolidine ring, and a urea moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of 1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
科学的研究の応用
1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrrolidine rings play a crucial role in binding to these targets, while the urea moiety can form hydrogen bonds, enhancing the compound’s affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular signaling processes .
類似化合物との比較
Similar compounds include:
- 4-(4-Methylpiperidin-1-yl)aniline
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
- 1-Boc-4-(piperidin-4-ylmethyl)piperazine
Compared to these compounds, 1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea is unique due to its combination of piperidine, pyrrolidine, and urea functionalities, which confer distinct chemical and biological properties .
特性
CAS番号 |
5899-57-0 |
|---|---|
分子式 |
C27H36N4O2 |
分子量 |
448.6 g/mol |
IUPAC名 |
1-[4-(4-methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C27H36N4O2/c1-19(2)21-6-8-22(9-7-21)28-27(33)29-23-10-11-25(30-16-12-20(3)13-17-30)24(18-23)26(32)31-14-4-5-15-31/h6-11,18-20H,4-5,12-17H2,1-3H3,(H2,28,29,33) |
InChIキー |
QPMAQBDNENJBNU-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



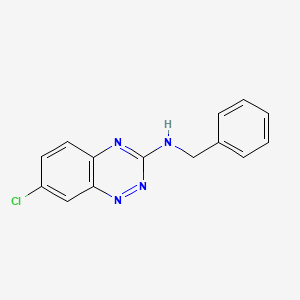
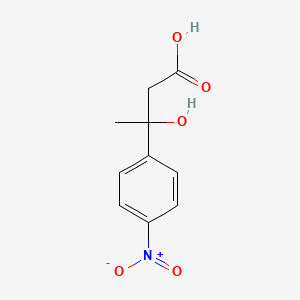
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)
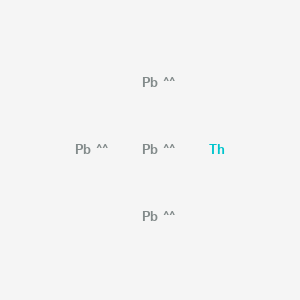

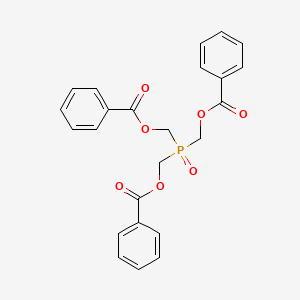
![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)

